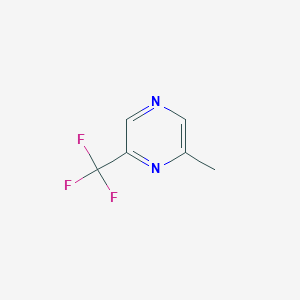

2-Methyl-6-trifluoromethylpyrazine

Description

2-Methyl-6-trifluoromethylpyrazine is a pyrazine derivative featuring a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. The trifluoromethyl group, being strongly electron-withdrawing, significantly alters the electronic and steric properties of the pyrazine ring compared to alkyl or alkoxy substituents. This compound is of interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the -CF₃ group, such as enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEAOFBIGFCYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-trifluoromethylpyrazine typically involves the introduction of the trifluoromethyl group into the pyrazine ring. One common method is the trifluoromethylation of 2-methylpyrazine using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-6-trifluoromethylpyrazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the trifluoromethylation process. Additionally, solvent selection and purification steps are crucial to obtaining high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-trifluoromethylpyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methyl or trifluoromethyl positions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Formation of pyrazine carboxylic acids or pyrazine N-oxides.

Reduction: Formation of dihydropyrazine derivatives.

Substitution: Formation of alkylated or arylated pyrazine derivatives.

Scientific Research Applications

Synthesis of 2-Methyl-6-trifluoromethylpyrazine

The synthesis of 2-methyl-6-trifluoromethylpyrazine typically involves multi-step reactions starting from simple precursors. Various methods have been reported, including:

- Fluorination Techniques : The introduction of trifluoromethyl groups can be achieved through fluorination reactions using reagents such as anhydrous hydrogen fluoride and specific catalysts like antimony halides .

- Cyclization Reactions : The formation of the pyrazine ring often involves cyclization of substituted pyridines or other nitrogen-containing heterocycles under controlled conditions .

Recent studies have highlighted the antimicrobial properties of compounds related to 2-methyl-6-trifluoromethylpyrazine. For instance:

- Antimicrobial Studies : Research indicates that derivatives containing the trifluoromethyl group exhibit significant antibacterial activity against a range of pathogens, including Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis . The presence of electron-withdrawing groups enhances this activity.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 6d | M. smegmatis | 6.25 |

| 6e | P. aeruginosa | 12.5 |

Applications in Agrochemicals

2-Methyl-6-trifluoromethylpyrazine serves as an important intermediate in the synthesis of agrochemical products:

- Pesticide Intermediates : It is utilized in the production of systemic fungicides like ZEN 90160, which is effective against various foliar diseases in crops such as wheat . The compound's unique structure contributes to its efficacy in pest control.

- Development of New Agrochemicals : The trifluoromethyl group enhances the biological activity of agrochemical formulations, leading to the development of more effective crop protection agents .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of 2-methyl-6-trifluoromethylpyrazine:

- Drug Development : Compounds with similar structures have been incorporated into various drug formulations, including anti-HIV medications and antifungal agents. The trifluoromethyl substitution is known to improve pharmacokinetic properties and increase potency against target pathogens .

| Drug Name | Target Disease | Mechanism |

|---|---|---|

| Tipranavir | HIV | Protease inhibitor |

| Fluazinam | Fungal infections | Disruption of respiratory function |

Future Prospects

The ongoing research into trifluoromethylated compounds suggests a promising future for 2-methyl-6-trifluoromethylpyrazine:

- Novel Applications : As new synthetic methodologies are developed, there is potential for discovering additional applications in both agrochemistry and medicinal chemistry.

- Enhanced Efficacy : The unique physicochemical properties imparted by the trifluoromethyl group may lead to more effective formulations with reduced environmental impact.

Mechanism of Action

The mechanism of action of 2-Methyl-6-trifluoromethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares 2-Methyl-6-trifluoromethylpyrazine with structurally related pyrazine compounds, highlighting key differences in substituents and properties:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in 2-Methyl-6-trifluoromethylpyrazine increases the compound’s stability under oxidative conditions compared to methyl or ethyl substituents . In contrast, 2-Ethyl-6-methylpyrazine’s alkyl groups enhance volatility, making it suitable for flavor applications .

- Reactivity : Chlorine and ester groups in Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate facilitate nucleophilic substitution, whereas the -CF₃ group in 2-Methyl-6-trifluoromethylpyrazine may direct electrophilic attacks to specific ring positions .

Biological Activity

2-Methyl-6-trifluoromethylpyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. The trifluoromethyl group enhances the lipophilicity of the compound, allowing for better membrane penetration and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of 2-Methyl-6-trifluoromethylpyrazine, supported by data tables, case studies, and detailed research findings.

The synthesis of 2-Methyl-6-trifluoromethylpyrazine typically involves various organic reactions that introduce the trifluoromethyl group into the pyrazine ring. The compound's structure can be represented as follows:

The presence of the trifluoromethyl group (CF₃) significantly alters the compound's chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Methyl-6-trifluoromethylpyrazine. In vitro tests demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in a study assessing its effects on colon cancer cell lines (HCT-116 and HT-29), the compound showed an IC₅₀ range between 6.587 to 11.10 µM , indicating notable anticancer activity. The mechanism involved the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), ultimately activating Caspase 3 .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 6.587 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 11.10 | Upregulation of Bax, downregulation of Bcl-2 |

Antiviral Properties

In addition to its anticancer effects, 2-Methyl-6-trifluoromethylpyrazine has been investigated for antiviral activities. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication processes within host cells. Further research is necessary to elucidate specific viral targets and pathways affected by this compound.

The biological activity of 2-Methyl-6-trifluoromethylpyrazine can be attributed to its interaction with various molecular targets:

- Lipophilicity : The trifluoromethyl group enhances membrane permeability.

- Enzyme Modulation : The compound can modulate enzyme activities critical for cancer cell survival.

- Receptor Binding : It may interact with specific receptors involved in cell signaling pathways.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-containing pyrazine derivatives, where 2-Methyl-6-trifluoromethylpyrazine was among those tested for their biological efficacy against cancer cells. Results indicated a consistent pattern of increased cytotoxicity correlated with the presence of the trifluoromethyl group across various derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.